(S)-benzyl 2-hydroxy-3-methylbutanoate

Stereochemistry Enantiomeric differentiation MDR reversal

Irreplaceable (S)-configured chiral α-hydroxy ester for asymmetric synthesis of hapalosin, an MDR-reversing cyclic depsipeptide. The benzyl ester is stable under Yamaguchi macrolactamization yet cleaved by hydrogenolysis—a reactivity profile methyl and tert-butyl analogs cannot match. The (S)-stereochemistry at C2 is mandatory; the (R)-enantiomer (CAS 14487-24-2) yields inactive diastereomers. 3-Methyl branching enforces steric control unmatched by linear 2-hydroxy esters. Essential for didemnin and dolastatin 15 research.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 65138-05-8
Cat. No. B3032964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-benzyl 2-hydroxy-3-methylbutanoate
CAS65138-05-8
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C12H16O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t11-/m0/s1
InChIKeyXANDRLFOMIFEFY-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Benzyl 2-hydroxy-3-methylbutanoate (CAS 65138-05-8): A Chiral Ester for Asymmetric Synthesis and Pharmaceutical Intermediate Applications


(S)-Benzyl 2-hydroxy-3-methylbutanoate (CAS 65138-05-8) is a chiral α-hydroxy ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It features a single stereocenter at the C2 position in the (S)-configuration and contains both hydroxyl and benzyl ester functional groups, which provide orthogonal synthetic handles for further chemical elaboration [2]. The compound serves as a versatile chiral building block in asymmetric synthesis, most notably as a key precursor in the total synthesis of hapalosin, a cyclic depsipeptide with multidrug resistance (MDR)-reversing activity [3].

Why (S)-Benzyl 2-hydroxy-3-methylbutanoate Cannot Be Replaced by Other α-Hydroxy Esters in Stereochemically Demanding Applications


Generic substitution of (S)-benzyl 2-hydroxy-3-methylbutanoate with other in-class compounds fails due to the convergence of three non-interchangeable structural determinants: absolute stereochemistry, ester leaving group identity, and substitution pattern at the β-position. The (S)-enantiomer (CAS 65138-05-8) and its (R)-counterpart (CAS 14487-24-2) are distinct chemical entities with non-superimposable three-dimensional architectures that cannot be functionally interchanged in stereospecific biological or catalytic contexts [1]. Furthermore, the benzyl ester moiety exhibits substantially different reactivity profiles compared to methyl, ethyl, or tert-butyl analogs—specifically, benzyl esters demonstrate enhanced reactivity in hydrogenation and hydrogenolysis applications relative to methyl esters . Finally, the 3-methyl branching differentiates this scaffold from linear 2-hydroxy esters, imposing unique steric constraints that govern stereoselectivity in subsequent bond-forming reactions. These three orthogonal differentiation axes collectively preclude naive substitution without compromising synthetic outcome or biological fidelity.

Quantitative Differentiation Evidence for (S)-Benzyl 2-hydroxy-3-methylbutanoate (CAS 65138-05-8) Versus Closest Analogs


Absolute Stereochemistry: (S)-Enantiomer vs. (R)-Enantiomer Differentiation in Bioactive Compound Synthesis

(S)-Benzyl 2-hydroxy-3-methylbutanoate (CAS 65138-05-8) is specifically required as the β-hydroxy acid building block in the total synthesis of hapalosin, whereas the (R)-enantiomer (CAS 14487-24-2) would generate a diastereomeric product with different biological properties [1]. The absolute configuration at C2 is stereochemically fixed to (S), and substitution with the (R)-enantiomer would invert the stereocenter, producing a non-natural diastereomer of hapalosin that would not recapitulate the MDR-reversing activity observed with the natural product [2].

Stereochemistry Enantiomeric differentiation MDR reversal Cyclic depsipeptide synthesis

Ester Leaving Group Reactivity: Benzyl Ester vs. Methyl Ester Hydrogenation Efficiency

Benzyl esters of carboxylic acids exhibit significantly higher reactivity than methyl esters in cobalt-catalyzed hydrogenation reactions. In a systematic evaluation of ester substrates under additive-free cobalt pincer catalysis, methyl esters demonstrated low reactivity compared to the corresponding ethyl and benzyl esters . This reactivity differential is attributable to the benzyl group's capacity to stabilize transition states via π-interactions and its enhanced leaving group ability under hydrogenation conditions. Consequently, (S)-benzyl 2-hydroxy-3-methylbutanoate offers a strategic advantage over (S)-methyl 2-hydroxy-3-methylbutanoate (CAS 24347-63-5) in synthetic routes requiring selective ester reduction or hydrogenolysis .

Catalytic hydrogenation Ester reactivity Protecting group strategy Cobalt catalysis

Orthogonal Protecting Group Compatibility: Benzyl Ester Stability Profile in Multi-Step Sequences

In the established total synthesis of hapalosin, (S)-benzyl 2-hydroxy-3-methylbutanoate undergoes esterification with an activated mixed anhydride intermediate via Yamaguchi coupling methodology to yield a diester intermediate [1]. The benzyl ester moiety remains intact during this esterification step, demonstrating its stability under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, N-ethyl-N,N-diisopropylamine). This contrasts with tert-butyl esters, which are acid-labile and would undergo premature cleavage under subsequent acidic workup conditions, or allyl esters, which require orthogonal palladium-mediated deprotection strategies [2]. The benzyl ester thus serves as a robust protecting group that survives diverse reaction manifolds while remaining cleavable via hydrogenolysis when desired.

Orthogonal protection Multi-step synthesis Yamaguchi esterification Depsipeptide synthesis

Precursor to Bioactive MDR-Reversing Agent: Documented Integration into Hapalosin

(S)-Benzyl 2-hydroxy-3-methylbutanoate is a validated building block in the total synthesis of hapalosin, a 12-membered cyclic depsipeptide that exhibits multidrug resistance (MDR)-reversing activity [1]. In this synthetic route, the compound serves as one of three essential building blocks, specifically providing the β-hydroxy acid moiety. The incorporation of this chiral fragment into the macrocyclic framework of hapalosin is essential for the compound's biological activity—the hydroxy group at the β-hydroxy acid position was demonstrated to be critical for MDR-reversing efficacy, as 8-deoxyhapalosin (lacking this hydroxyl) showed no significant MDR reversal in K562 R and S/Adriblastine human erythroleukemic cell lines [2].

Multidrug resistance reversal Cyclic depsipeptide Cancer chemotherapy adjuvant Natural product synthesis

Validated Application Scenarios for (S)-Benzyl 2-hydroxy-3-methylbutanoate Based on Quantitative Evidence


Total Synthesis of Hapalosin and MDR-Reversing Cyclic Depsipeptides

This compound is an essential chiral building block for the total synthesis of hapalosin via macrolactamization [1]. The synthetic route employs Yamaguchi coupling methodology, wherein (S)-benzyl 2-hydroxy-3-methylbutanoate undergoes esterification with an activated β-(silyloxy)acid mixed anhydride to form a diester intermediate [2]. The (S)-configuration at C2 is stereochemically mandatory for generating the natural product's three-dimensional architecture. Substitution with the (R)-enantiomer (CAS 14487-24-2) would produce a diastereomeric macrocycle lacking the MDR-reversing activity characteristic of natural hapalosin.

Chiral Pool Synthesis Requiring Orthogonal Benzyl Ester Protection

In multi-step synthetic sequences requiring orthogonal protecting group strategies, (S)-benzyl 2-hydroxy-3-methylbutanoate offers a benzyl ester moiety that demonstrates stability under Yamaguchi esterification conditions while remaining susceptible to hydrogenolytic cleavage [1]. This stability profile distinguishes it from acid-labile tert-butyl esters and transition-metal-sensitive allyl esters. Users should select this benzyl ester variant when designing synthetic routes that involve acidic or nucleophilic conditions incompatible with tert-butyl protection, or when hydrogenation is the intended final deprotection method rather than acidolysis.

Precursor to (S)-2-Hydroxy-3-methylbutyric Acid (L-α-Hydroxyisovaleric Acid)

Hydrogenolysis of the benzyl ester group in (S)-benzyl 2-hydroxy-3-methylbutanoate yields (S)-2-hydroxy-3-methylbutyric acid (L-α-hydroxyisovaleric acid), a chiral α-hydroxy acid used as a building block in peptide and depsipeptide synthesis [1]. This free acid has documented applications in the preparation of cytotoxic didemnin cyclopeptides and the antineoplastic agent dolastatin 15 [2]. The benzyl ester serves as a stable, readily handled precursor that can be converted to the free acid on demand via hydrogenation, offering practical advantages over direct procurement of the hygroscopic free acid.

Cobalt-Catalyzed Hydrogenation Studies and Ester Reactivity Benchmarking

As a benzyl ester, (S)-benzyl 2-hydroxy-3-methylbutanoate exhibits enhanced reactivity relative to methyl and ethyl ester analogs in cobalt-catalyzed hydrogenation reactions [1]. This reactivity profile makes it a valuable substrate for benchmarking novel hydrogenation catalysts and for applications requiring efficient ester-to-alcohol conversion. Researchers developing catalytic hydrogenation methodologies should preferentially utilize benzyl ester substrates like this compound to achieve meaningful conversion rates under mild conditions, rather than methyl esters which demonstrate markedly lower reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-benzyl 2-hydroxy-3-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.